molecular formula C20H20ClN5O2 B10983789 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B10983789
M. Wt: 397.9 g/mol
InChI Key: FWXYCMPOTMKAGU-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: is a complex organic compound that features both a piperidine and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple stepsThe tetrazole moiety is then introduced through a cycloaddition reaction involving an azide and a nitrile .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The piperidine ring can interact with receptors in the nervous system, while the tetrazole moiety can bind to enzymes and inhibit their activity. These interactions can lead to various biological effects, including modulation of neurotransmitter release and inhibition of enzyme activity .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C20H20ClN5O2

Molecular Weight

397.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[4-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C20H20ClN5O2/c1-14-22-23-24-26(14)18-8-2-15(3-9-18)19(27)25-12-10-20(28,11-13-25)16-4-6-17(21)7-5-16/h2-9,28H,10-13H2,1H3

InChI Key

FWXYCMPOTMKAGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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